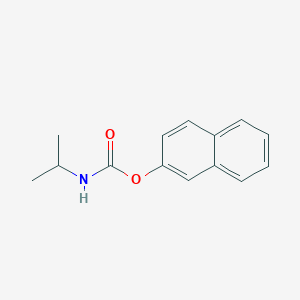
Naphthalen-2-yl propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl propan-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a propan-2-ylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl propan-2-ylcarbamate typically involves the reaction of naphthalen-2-ylamine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: this compound oxide.
Reduction: Naphthalen-2-yl propan-2-ylamine.
Substitution: this compound derivatives with various substituents on the naphthalene ring.
Scientific Research Applications
Naphthalen-2-yl propan-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalen-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and ameliorate oxidative stress. It upregulates antioxidant enzymes such as superoxide dismutase and catalase, and downregulates pro-inflammatory mediators .
Comparison with Similar Compounds
Naphthalen-2-yl propan-2-ylcarbamate can be compared with other similar compounds, such as:
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have shown promising antibacterial and antimycobacterial activity.
Naphthalen-2-yl propanamide derivatives: These derivatives have demonstrated potent antibacterial activity against various bacterial strains.
Uniqueness: this compound is unique due to its specific combination of a naphthalene ring and a propan-2-ylcarbamate group, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and antimicrobial activity make it a compound of significant interest in scientific research .
Properties
CAS No. |
61382-89-6 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphthalen-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H15NO2/c1-10(2)15-14(16)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
HELOWVHNYICVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


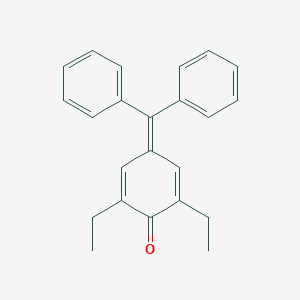
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
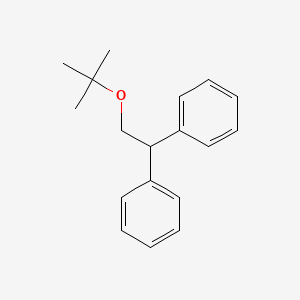

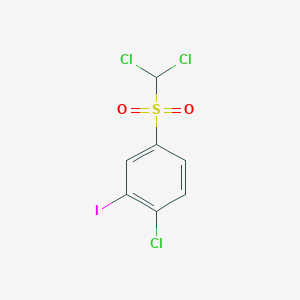


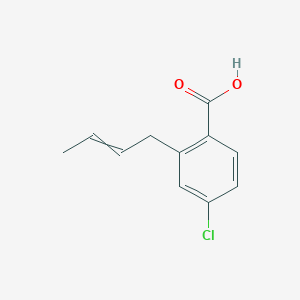

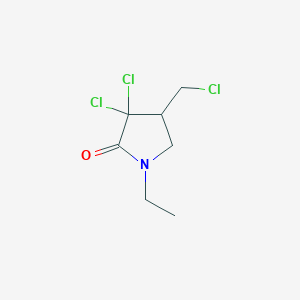
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
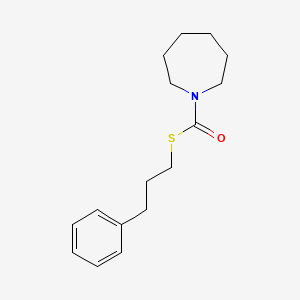
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
